An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, a substituted amino acid derivative of the quinolinone scaffold, is a molecule of significant interest in medicinal and synthetic chemistry. Its structural resemblance to natural amino acids, coupled with the pharmacological relevance of the quinoline core, positions it as a valuable building block for the development of novel therapeutic agents. Notably, this compound serves as a key pharmaceutical intermediate in the synthesis of Rebamipide, a mucosal protective agent.[1] This guide provides a comprehensive overview of its core physicochemical properties, underpinned by established experimental and computational methodologies, to support its application in research and drug development. Quinoline derivatives, in general, are recognized for a wide spectrum of biological activities, making the characterization of this particular scaffold essential for future drug design and synthesis endeavors.[2][3]
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is the unambiguous determination of its structure. The molecular structure of 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid integrates a quinolinone ring system with an alanine side chain.
Caption: Molecular structure of 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid.
Core Physicochemical Properties
A summary of the key physicochemical properties of 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid is presented below. These parameters are crucial for predicting its behavior in biological systems and for designing appropriate formulation strategies.
| Property | Value | Source/Method |
| CAS Number | 5162-90-3 | [4] |
| Molecular Formula | C₁₂H₁₂N₂O₃ | [4] |
| Molecular Weight | 232.24 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 290°C (decomposition) | [6] |
| Boiling Point | 522.7 ± 50.0 °C (Predicted) | [6] |
| pKa | 2.22 ± 0.10 (Predicted, acidic) | [6] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [6] |
| H₂O: 1 mg/mL (for HCl salt, with sonication and pH adjustment) | [5] | |
| logP (Octanol/Water) | 0.85 (Predicted) | Molinspiration |
Experimental Protocols for Physicochemical Characterization
The determination of the physicochemical properties of a compound like 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid requires a systematic and validated approach. Below are detailed, step-by-step methodologies for key experiments.
Workflow for Physicochemical Characterization
Caption: A generalized experimental workflow for the physicochemical characterization of a novel compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[7]
Protocol:
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions.[8]
-
Sample Preparation: Add an excess amount of 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid to a known volume of each buffer in separate sealed vials. The excess solid ensures that equilibrium is reached at saturation.
-
Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8][9] Periodically sample the supernatant to confirm that the concentration has reached a plateau.[9]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
-
Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each pH condition.
Causality: The use of different pH buffers is essential as the ionization state of the amino and carboxylic acid groups, as well as the quinolinone ring, will change with pH, significantly impacting solubility. Maintaining a constant temperature is crucial as solubility is temperature-dependent.
Determination of the Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.
Protocol:
-
Solution Preparation: Dissolve a precisely weighed amount of 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH using a calibrated pH meter.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a molecule with multiple ionizable groups, multiple inflection points and corresponding pKa values will be observed.[11]
Causality: The amino group will be protonated at low pH and deprotonated at high pH, while the carboxylic acid group will be deprotonated at high pH. The quinolinone moiety may also have its own pKa. Potentiometric titration directly measures the pH changes as these groups are neutralized, allowing for the experimental determination of their pKa values.
Determination of the Octanol-Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic profile.
Protocol:
-
Phase Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol. This pre-equilibration of the two phases is critical for accurate results.
-
Partitioning: Dissolve a known amount of 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid in one of the phases (typically the aqueous phase). Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Causality: The partitioning of the compound between the polar aqueous phase and the non-polar octanol phase is driven by its relative affinity for each solvent, which is a direct measure of its hydrophobicity/hydrophilicity. For ionizable molecules, the logD (distribution coefficient) at a specific pH is often more relevant.
Note on Predicted Values: In the absence of experimental data, computational methods can provide valuable estimates of physicochemical properties. The predicted pKa and logP values in this guide serve as a useful starting point for experimental design. Various online tools and software packages are available for such predictions.[12][13][14]
Conclusion
This technical guide provides a detailed overview of the key physicochemical properties of 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid. Understanding these properties is fundamental for its effective utilization in drug discovery and development. The provided experimental protocols offer a robust framework for the in-house characterization of this and other novel chemical entities, ensuring data integrity and reproducibility. The insights presented herein are intended to empower researchers to make informed decisions regarding the handling, formulation, and application of this promising pharmaceutical intermediate.
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